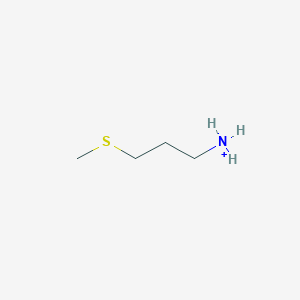

1-甲基-2-噻吩-2-基乙胺

概述

描述

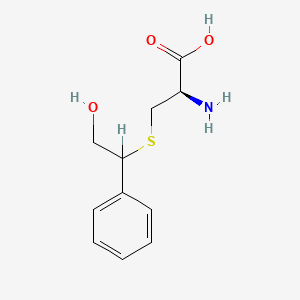

硫代丙胺(盐酸盐)是一种兴奋剂药物,是安非他明的类似物,其中苯环被噻吩基团取代。 它表现出与安非他明相似的兴奋作用,但效力约为安非他明的三分之一 。 该化合物主要用于法医和研究应用 。

科学研究应用

硫代丙胺(盐酸盐)主要用于法医和研究应用。 它在法医化学和毒理学中用作分析参考标准 。 此外,它还用于研究兴奋剂药物的药理特性及其对中枢神经系统的影响 。

作用机制

生化分析

Biochemical Properties

1-Methyl-2-thiophen-2-yl-ethylamine plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound also binds to proteins and other biomolecules, affecting their function. For instance, it can inhibit or activate specific enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

1-Methyl-2-thiophen-2-yl-ethylamine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors, thereby influencing the production of proteins essential for cellular functions .

Molecular Mechanism

The mechanism of action of 1-Methyl-2-thiophen-2-yl-ethylamine involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various biochemical pathways, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-2-thiophen-2-yl-ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Methyl-2-thiophen-2-yl-ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage .

Metabolic Pathways

1-Methyl-2-thiophen-2-yl-ethylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolic processing. The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of metabolites that are further processed and excreted. These metabolic pathways influence the compound’s overall impact on cellular functions .

Transport and Distribution

Within cells and tissues, 1-Methyl-2-thiophen-2-yl-ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

1-Methyl-2-thiophen-2-yl-ethylamine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall impact on cellular functions .

准备方法

合成路线和反应条件: 硫代丙胺(盐酸盐)可以通过多步合成过程合成。合成始于噻吩-2-基溴化镁与环氧丙烷的反应,生成 1-(噻吩-2-基)-2-羟基丙烷。然后用三溴化磷与该中间体反应生成 1-(噻吩-2-基)-2-溴丙烷。 最后,溴丙烷与甲胺反应生成 1-(噻吩-2-基)-2-甲基氨基丙烷 。

工业生产方法:

化学反应分析

反应类型: 硫代丙胺(盐酸盐)会发生多种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 硫代丙胺可以用过氧化氢或过酸等氧化剂氧化生成噻吩 S-氧化物。

还原: 硫代丙胺的还原可以用锂铝氢化物等还原剂实现。

取代: 取代反应可以在氨基或噻吩环上发生,使用烷基卤化物或酰氯等试剂。

主要产物:

氧化: 噻吩 S-氧化物和 4-羟甲基硫代丙胺。

还原: 还原的硫代丙胺衍生物。

取代: 各种取代的硫代丙胺衍生物。

相似化合物的比较

硫代丙胺(盐酸盐)与其他安非他明类似物相似,如甲基硫代丙胺和甲基苯丙胺。 它因用噻吩基团取代苯环而独一无二,导致不同的药理特性 。

类似化合物:

甲基硫代丙胺: 甲基苯丙胺的基于噻吩环的结构类似物,具有相似的兴奋作用,但代谢途径不同。

硫代丙胺独特的结构和药理特征使其成为研究和法医应用中的一种宝贵化合物。

属性

IUPAC Name |

1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVQQTOGYLBBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424381 | |

| Record name | Thiopropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-93-3 | |

| Record name | 2-(2-Aminopropyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopropamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPROPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N60H4ZDD14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

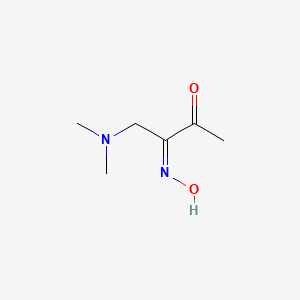

Q1: What is the significance of 1-(thiophen-2-yl)propan-2-amine in the context of the provided research?

A1: The research article focuses on providing a collection of ¹H NMR spectra for various classical and novel psychoactive substances (NPS) to aid in their identification by forensic and harm-reduction organizations. 1-(thiophen-2-yl)propan-2-amine, also known as 1-Methyl-2-thiophen-2-yl-ethylamine, is mentioned as one of the compounds included in this spectral database []. This suggests that it belongs to a class of substances with potential psychoactive effects that may emerge as NPS.

Q2: Why is compiling ¹H NMR spectra for compounds like 1-(thiophen-2-yl)propan-2-amine important?

A2: Having a readily available and experimentally uniform database of ¹H NMR spectra is crucial for the timely identification of NPS like 1-(thiophen-2-yl)propan-2-amine. This is especially important because these substances often appear sporadically and their identification can be challenging for traditional analytical techniques. The information provided by the spectra helps forensic teams and harm-reduction organizations to quickly and accurately identify these compounds, understand their potential risks, and implement appropriate responses [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

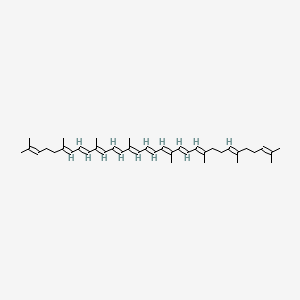

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)

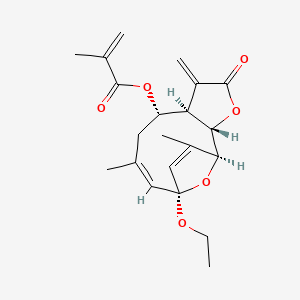

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1235364.png)

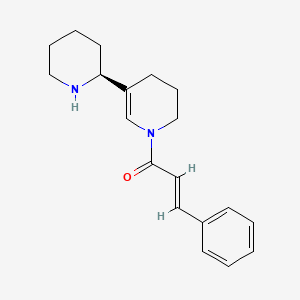

![[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1235379.png)